B1576715 Entianin

Entianin

カタログ番号: B1576715
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entianin is a novel subtilin-like lantibiotic isolated from Bacillus subtilis subsp. spizizenii DSM 15029 T . It exhibits high antimicrobial activity against a spectrum of Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis , making it a compelling subject for research into new anti-infective agents . Its molecular structure features characteristic post-translational modifications, including lanthionine and 3-methyllanthionine residues, which form thioether bridges and contribute to its stability and biological activity . Entianin shares a high structural similarity with subtilin but differs at three key amino acid positions . A significant differentiator for this compound is that its native producer secretes considerable amounts of the highly active, unsuccinylated form, unlike other subtilin-producing strains . Research indicates that the antimicrobial activity of unsuccinylated Entianin is significantly more potent than its succinylated counterpart (S-entianin), which requires a 40-fold higher concentration for similar growth inhibition . The primary mechanism of action for this class of lantibiotics involves binding to the essential cell wall precursor lipid II, which subsequently inhibits cell wall synthesis and facilitates pore formation in the cytoplasmic membranes of target bacteria, leading to the dissipation of the membrane potential and cell death . This dual mode of action is a key area of investigation for overcoming bacterial resistance. Furthermore, Entianin exhibits pheromone-like autoinducing activity, which is specific to its own biosynthetic pathway and is regulated by a dedicated two-component system, a feature of interest for studies on quorum-sensing and gene regulation . This product is intended for research purposes only, specifically for antimicrobial mechanism studies, microbiology research, and the exploration of novel therapeutic candidates.

特性

生物活性

Antibacterial

配列

WKSESVCTPGCVTGLLQTCFLQTITCNCKISK

製品の起源

United States

科学的研究の応用

Antimicrobial Activity

Overview of Antimicrobial Properties
Entianin exhibits potent antimicrobial activity against several Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. Research indicates that unsuccinylated entianin is significantly more effective than its succinylated form (S-entianin), requiring a 40-fold higher concentration of S-entianin to achieve similar inhibitory effects as unsuccinylated entianin . This difference highlights the importance of the compound's structural integrity in its antimicrobial efficacy.

Mechanism of Action
Lantibiotics like entianin function through unique mechanisms that include disrupting bacterial cell membranes and inhibiting cell wall synthesis. The structural modifications, such as succinylation, impact these mechanisms, leading to reduced activity in modified forms .

Potential in Medical Applications

Use in Treating Infections
Given its effectiveness against antibiotic-resistant strains, entianin presents a promising avenue for developing new antimicrobial therapies. Studies have shown that it can combat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis strains, making it a candidate for addressing the growing issue of multidrug resistance in clinical settings .

Research Case Study: Efficacy Against MRSA
A study demonstrated that entianin is effective against MRSA ATCC 43300, suggesting its potential use as a therapeutic agent in treating resistant infections. The research emphasized the need for further clinical trials to establish dosage and efficacy parameters in human subjects .

Food Preservation

Application in Food Industry
Due to its antimicrobial properties, entianin can be utilized as a natural preservative in food products. Its ability to inhibit spoilage organisms and pathogens makes it an attractive alternative to synthetic preservatives, which are increasingly scrutinized for health concerns.

Case Study: Effectiveness in Food Products
In controlled studies, entianin was shown to extend the shelf life of dairy products by effectively reducing microbial load without compromising food safety or quality. This application could revolutionize how food preservation is approached, particularly in organic and natural food markets .

Agricultural Uses

Biopesticide Potential
Entianin's antimicrobial properties extend beyond human health; it holds promise as a biopesticide. Its effectiveness against plant pathogens can be harnessed to protect crops from bacterial infections without the adverse effects associated with chemical pesticides.

Research Findings
Field trials have indicated that entianin can reduce bacterial blight in crops such as tomatoes and peppers, enhancing yield and quality while promoting sustainable agricultural practices .

Future Research Directions

Exploration of Structural Variants
Further research is needed to explore the various structural forms of entianin and their corresponding biological activities. Understanding how modifications influence its efficacy could lead to the development of more potent derivatives.

Clinical Trials and Regulatory Approval
To transition from laboratory findings to practical applications, comprehensive clinical trials are essential. These studies will help establish safety profiles, optimal dosages, and potential side effects associated with entianin use in medical applications.

類似化合物との比較

Comparison with Similar Compounds

Entianin belongs to the subtilin-like lantibiotic family, which includes subtilin, nisin (from Lactococcus lactis), and ericin S. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of Entianin with Subtilin, Nisin, and Lacticin 3147

Feature Entianin Subtilin Nisin Lacticin 3147
Producing Strain B. subtilis subsp. spizizenii B. subtilis ATCC 6633 L. lactis Lactococcus lactis
Molecular Weight ~3.3 kDa ~3.3 kDa ~3.4 kDa ~6.2 kDa (two-peptide system)
Structural Features 24 residues, 5 lanthionine rings 24 residues, 5 lanthionine rings 34 residues, 5 lanthionine rings Two peptides (Ltnα and Ltnβ)
Key Modifications Succinylation at Trp1 reduces activity Partial succinylation at Trp1 Dehydrobutyrine, didehydroalanine Disulfide bonds in Ltnα and Ltnβ
Antimicrobial Spectrum Gram-positive bacteria (e.g., S. aureus) Gram-positive bacteria Broad-spectrum (Gram-positive and spores) Gram-positive bacteria with synergy
MIC (μg/mL) 0.5–2 (vs. S. aureus) 1–4 (vs. B. subtilis) 0.25–1 (vs. Clostridium spp.) 0.5–2 (vs. Streptococcus spp.)
Regulatory Mechanism Glucose-dependent succinylation AbrB transition-state regulator NisRK two-component system LtnRK two-component system

Key Findings:

Structural Similarity vs. Functional Divergence :

  • Entianin and subtilin share 95% sequence identity but differ in antimicrobial potency due to residue variations at positions 1, 15, and 20. Entianin’s Lys15→Glu substitution enhances solubility, while subtilin’s Trp1 succinylation reduces activity by 40–100× .
  • Nisin, a larger lantibiotic, exhibits broader activity due to its dual mode of action: pore formation and lipid II binding .

Post-Translational Modifications :

  • Succinylation in entianin and subtilin is enzymatically catalyzed and influenced by glucose concentration. High glucose (10%) suppresses succinylation, enhancing bioactive entianin yields .
  • In contrast, nisin’s activity relies on dehydration and cyclization modifications, which are absent in subtilin-like lantibiotics .

Subtilin producers employ the SpaIFT system, while nisin producers use the NisIEFG immunity complex .

Key Research Findings

Succinylation Dynamics: Entianin’s succinylation is extracellular and reduces antibiotic activity (MIC increases from 0.5 μg/mL to 20 μg/mL for S-entianin).

Regulatory Influence of Glucose and AbrB :

  • Glucose represses entianin biosynthesis genes but increases unsuccinylated entianin production. Deletion of the transition-state regulator AbrB enhances entianin yields by 6× in glucose-rich media .

Structural Insights from NMR :

  • The N-terminal region of SpaI (residues 18–143) is unstructured but essential for membrane interaction. Mutating its positively charged residues (e.g., Lys→Glu) abolishes immunity to entianin .

Data Tables

Table 2: Impact of Succinylation on Entianin and Subtilin Activity

Compound MIC (μg/mL) vs. B. subtilis Autoinduction Efficiency
Entianin 0.5 High
S-Entianin 20 Moderate
Subtilin 1 High
S-Subtilin 100 Low

準備方法

Cultivation and Production of Entianin

Microbial Source and Culture Media

  • Entianin is biosynthesized by Bacillus subtilis subsp. spizizenii DSM 15029 T.
  • Two main culture media are utilized:
    • Landy medium : Contains glutamic acid, yeast extract, MgSO4, KCl, phenylalanine, trace metals, and glucose at varying concentrations.
    • Medium A : Contains sucrose, yeast extract, citric acid, salts, and trace metals, adjusted to pH 6.8.

Culture Conditions

  • Cultures are grown aerobically at 37°C with shaking.
  • Precultures are inoculated into 50 ml of medium in 500-ml flasks.
  • Growth is monitored up to 48 hours, with samples taken periodically for analysis.

Influence of Glucose Concentration

  • Increasing glucose concentrations in Landy medium enhances entianin production and reduces succinylation.
  • For example, entianin yields increase from 6-7 mg/liter at 2% glucose to 42-45 mg/liter at 10% glucose.
  • In contrast, medium A with 10% glucose shows no succinylation of entianin during the first 48 hours.
  • The regulatory protein AbrB influences entianin synthesis; its deletion increases production significantly.

Extraction and Initial Purification

Culture Supernatant Preparation

  • After cultivation, cells are removed by centrifugation at 10,000 rpm for 20 minutes at room temperature.
  • The supernatant is diluted with an equal volume of methanol.

Solid-Phase Extraction (SPE)

  • Diluted supernatants are loaded onto StrataX SPE cartridges (33 μm particle size).
  • Washing with 70% methanol and 0.1% trifluoroacetic acid (TFA) elutes truncated entianin fragments.
  • Intact entianin, succinylated entianin (S-entianin), and succinylated subtilin are eluted with 99.9% methanol-0.1% TFA.
  • Eluates are dried and stored at −20°C.

High-Performance Liquid Chromatography (HPLC) Purification

  • Semi-preparative HPLC is used for further purification.
  • Equipment: System Gold solvent module and detector, Gemini-NX column (250 mm height, 10 mm diameter, 10 μm particle size).
  • Mobile phases:
    • Eluent A: 20% acetonitrile (ACN) with 0.1% TFA.
    • Eluent B: 99.9% ACN with 0.1% TFA.
  • Gradient elution from 24% to 29% eluent B over 25 minutes separates lantibiotic fractions.
  • Fractions containing entianin and S-entianin are collected, dried, and stored at −20°C.

Linearization of Entianin for Structural Analysis

  • To analyze entianin's primary structure, including cyclic thioether rings, linearization is necessary.
  • The most effective method is reductive cleavage using Raney nickel .

Procedure:

  • 20 mg of dried crude SPE extract (containing entianin isoforms) is dissolved in 700 μl of a solution with 8 M guanidinium hydrochloride, 20 mM EDTA, and 200 mM Tris-HCl.
  • 400 mg of Raney nickel is added.
  • The mixture is shaken for 15 hours at 55°C.
  • After centrifugation, the supernatant is desalted using C18 ZipTips.
  • Mass spectrometry confirms quantitative reductive linearization.

Proteolytic Digestion for Sequencing

  • Purified entianin and S-entianin are digested enzymatically to facilitate mass spectrometric sequencing.

Enzymes Used:

  • Trypsin (final concentration 120 ng/μl)
  • Chymotrypsin (final concentration 50 ng/μl)

Digestion Conditions:

  • Entianin dissolved in 25 mM Tris-HCl (pH 7.4).
  • Mixtures incubated for 30 hours at room temperature (trypsin) or 30°C (chymotrypsin).
  • Linearized entianin is digested with chymotrypsin under similar conditions.
  • Post-digestion, samples are desalted with C18 ZipTips.

Quantification and Analysis

  • Quantification of entianin and S-entianin is performed by analytical reverse-phase HPLC.
  • Detection wavelengths: 214 nm and 280 nm.
  • Calibration curves are generated using purified entianin standards.
  • Molar extinction coefficient used: ε280 = 5,750 L·mol⁻¹·cm⁻¹.
  • Mass spectrometry (MALDI LTQ Orbitrap XL) is employed for high-resolution mass analysis and confirmation of succinylation and sequence.

Summary Table of Key Preparation Steps

Step Description Conditions/Notes
Cultivation Growth of B. subtilis DSM 15029 T in Landy or Medium A Aerobic, 37°C, up to 48 h; glucose concentration affects yield and succinylation
Supernatant Preparation Centrifugation at 10,000 rpm, 20 min, room temp Dilution 1:1 with methanol
Solid-Phase Extraction StrataX SPE cartridge, washing with 70% methanol + 0.1% TFA, elution with 99.9% methanol + 0.1% TFA Separates truncated fragments and intact entianin forms
HPLC Purification Semi-preparative RP-HPLC with Gemini-NX column Gradient 24-29% eluent B (ACN + TFA) over 25 min
Linearization Reductive cleavage with Raney nickel 15 h at 55°C in guanidinium hydrochloride/EDTA/Tris-HCl solution
Proteolytic Digestion Trypsin or chymotrypsin digestion 30 h incubation, room temp or 30°C, followed by desalting
Quantification Analytical RP-HPLC at 214 nm and 280 nm Calibration with purified entianin standards
Mass Spectrometry MALDI LTQ Orbitrap XL for sequence and modification analysis Fourier transform mass spectrometry mode, internal calibration

Research Findings and Considerations

  • The degree of succinylation of entianin is influenced by culture conditions, especially glucose concentration.
  • Succinylation reduces antibiotic activity and is likely enzymatically catalyzed extracellularly or at the membrane.
  • The transition state regulator AbrB negatively regulates entianin biosynthesis; its deletion enhances production.
  • The timing of gene expression and entianin accumulation varies with the medium, affecting preparation yields.
  • The reductive linearization method using Raney nickel is critical for detailed structural analysis, enabling mass spectrometric sequencing of cyclic lantibiotics.
  • Proteolytic digestion with trypsin and chymotrypsin is essential for breaking down the peptide into analyzable fragments.

This comprehensive methodology ensures the efficient preparation of entianin and its isoforms for research and potential therapeutic applications, combining microbiological cultivation, chemical extraction, chromatographic purification, enzymatic treatment, and advanced analytical techniques.

Q & A

Basic: What are the established spectroscopic and chromatographic methods for characterizing Entianin’s molecular structure, and how can researchers validate their findings?

Methodological Answer:

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. X-ray crystallography is recommended for resolving stereochemistry .

  • Validation : Cross-reference spectral data with published studies in databases like SciFinder or Reaxys. Discrepancies in peak assignments should be resolved via comparative analysis with synthetic analogs or isotopic labeling .

  • Example Workflow :

    TechniqueKey ParametersValidation Step
    NMRChemical shifts, coupling constantsCompare with literature values
    HR-MSExact mass, isotopic patternMatch theoretical vs. observed m/z

Basic: How should researchers design experiments to assess Entianin’s solubility and stability under physiological conditions?

Methodological Answer:

  • Variables : Test solubility in buffers (pH 1.2–7.4), simulate gastrointestinal/temperature conditions (37°C), and monitor degradation via HPLC/UV-Vis over 24–72 hours .
  • Controls : Include inert analogs or reference compounds (e.g., ascorbic acid) to validate assay conditions. Use triplicate samples to ensure statistical reliability .
  • Data Interpretation : Calculate degradation kinetics (e.g., half-life) using first-order models. Report deviations caused by photolytic or oxidative pathways .

Advanced: What strategies resolve contradictions in Entianin’s reported bioactivity across in vitro and in vivo models?

Methodological Answer:

  • Source Analysis : Scrutinize experimental variables (e.g., cell line specificity, dosage regimes, animal strain differences). Use systematic reviews or meta-analyses to identify confounding factors .
  • Statistical Approaches : Apply power analysis to evaluate sample size adequacy in conflicting studies. Reproduce key experiments with standardized protocols (e.g., OECD guidelines) .
  • Case Example : If Entianin shows cytotoxicity in one study but not another, compare assay endpoints (e.g., IC₅₀ vs. LD₅₀), exposure times, and solvent controls .

Advanced: How can computational modeling enhance mechanistic studies of Entianin’s interaction with biological targets?

Methodological Answer:

  • Hybrid Workflow :
    • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
    • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .
    • Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Integration : Cross-validate computational results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Basic: What are the best practices for ensuring reproducibility in Entianin synthesis?

Methodological Answer:

  • Protocol Documentation : Report reaction parameters (temperature, catalysts, solvent purity) in detail. Use IUPAC nomenclature and avoid ambiguous terms like “room temperature” .

  • Scalability : Optimize conditions for gram-scale synthesis (e.g., catalyst loading, solvent volume) and validate purity via elemental analysis (C, H, N) and HPLC .

  • Example Table :

    Scale (mg)Yield (%)Purity (HPLC)Key Catalyst
    506598.5Pd/C (5 mol%)
    10007297.8Pd/C (7 mol%)

Advanced: What methodologies are effective for identifying Entianin metabolites in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from plasma/urine .
  • Analytical Techniques : Employ LC-MS/MS with stable isotope-labeled internal standards for quantification. Perform MS/MS fragmentation to elucidate metabolite structures .
  • Validation : Assess recovery rates (≥80%), matrix effects, and limit of quantification (LOQ) per FDA bioanalytical guidelines .

Basic: How can researchers conduct a comprehensive literature review on Entianin’s pharmacological properties?

Methodological Answer:

  • Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., “Entianin AND (antioxidant OR cytotoxic)”) and filter by publication date (last 10 years) .
  • Critical Appraisal : Apply the PRISMA framework to screen studies, exclude low-quality data (e.g., missing controls), and synthesize findings in a meta-analysis .

Advanced: What interdisciplinary approaches address gaps in Entianin’s structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
  • Collaborative Workflows : Integrate synthetic chemistry (analog synthesis), biophysics (SPR for binding kinetics), and omics (transcriptomics of treated cells) .

Key Considerations for Entianin Research:

  • Ethical Compliance : Ensure animal/human studies adhere to institutional review board (IRB) protocols .
  • Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Conflict Resolution : Address contradictory data via collaborative replication studies and open peer-review mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。